2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole
Description
Introduction to 1,3,4-Thiadiazole Derivatives in Modern Heterocyclic Chemistry
Historical Evolution of Thiadiazole-Based Pharmacophores
The 1,3,4-thiadiazole scaffold emerged as a pharmacophoric cornerstone following the serendipitous discovery of sulfonamide antibiotics in the 1930s. Early derivatives like sulfacetamide and sulfamethizole demonstrated that sulfur-nitrogen heterocycles could enhance membrane permeability and target specificity. By the 1950s, systematic studies on acetazolamide—a 1,3,4-thiadiazole-based carbonic anhydrase inhibitor—validated the scaffold’s capacity to modulate enzymatic activity through metal coordination and π-π stacking interactions.
The 1980s marked a paradigm shift with the development of 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives, which exhibited radioprotective and gastroprotective properties. Contemporary research focuses on hybrid systems, such as 2,5-bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole, where extended aromatic substituents amplify hydrophobic interactions and π-delocalization effects.
Table 1: Milestones in 1,3,4-Thiadiazole Derivative Development
Structural Significance of Sulfur-Nitrogen Heterocycles in Drug Design
The 1,3,4-thiadiazole ring combines sulfur’s polarizability with nitrogen’s hydrogen-bonding capacity, creating a uniquely amphiphilic pharmacophore. Quantum mechanical analyses reveal that the sulfur atom induces a dipole moment of 1.98 D, while the N3 nitrogen exhibits a partial negative charge (−0.32 e), facilitating interactions with cationic residues in enzymatic pockets.
Substituent positioning critically modulates bioactivity:
- 2-Position : Electron-withdrawing groups (e.g., sulfonamides) enhance metabolic stability and enzyme inhibition.
- 5-Position : Bulky hydrophobic moieties (e.g., naphthylmethyl) improve membrane penetration and protein binding.
In 2,5-bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole, the bis-sulfanyl groups create a conjugated system that stabilizes the thiadiazole ring through resonance, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to unsubstituted analogs.
Positional Isomerism in Thiadiazole Derivatives: Comparative Reactivity Patterns
Among thiadiazole isomers, the 1,3,4-configuration exhibits superior aromatic stabilization energy (ASE = 28.3 kcal/mol) due to optimal orbital overlap between sulfur’s 3p orbitals and nitrogen’s sp² hybrids. This contrasts with 1,2,4-thiadiazole (ASE = 22.1 kcal/mol), which shows reduced thermal stability and electrophilic substitution reactivity.
Table 2: Reactivity and Aromaticity of Thiadiazole Isomers
| Isomer | Aromatic Stabilization Energy (kcal/mol) | Electrophilic Substitution Reactivity |
|---|---|---|
| 1,2,3-Thiadiazole | 18.9 | Low (steric hindrance) |
| 1,2,4-Thiadiazole | 22.1 | Moderate |
| 1,3,4-Thiadiazole | 28.3 | High (directed by sulfur lone pairs) |
The 1,3,4-thiadiazole’s reactivity profile enables regioselective functionalization at the 2- and 5-positions. For example, nucleophilic aromatic substitution with naphthalenemethanethiol proceeds 4.7 times faster at the 5-position due to reduced steric encumbrance. This positional selectivity is exploited in synthesizing 2,5-bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole, where sequential thiolation ensures controlled bis-functionalization.
Properties
Molecular Formula |
C24H18N2S3 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2,5-bis(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C24H18N2S3/c1-3-13-21-17(7-1)9-5-11-19(21)15-27-23-25-26-24(29-23)28-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 |
InChI Key |
RBYDRAPHDDZYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of naphthalen-1-ylmethyl sulfanyl derivatives with thiadiazole precursors. One common method includes the condensation of naphthalen-1-ylmethyl sulfanyl hydrazine with carbon disulfide, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The naphthalen-1-ylmethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted naphthalen-1-ylmethyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The 1,3,4-thiadiazole moiety is well-known for its pharmacological activities. Compounds containing this structure have been reported to exhibit a range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.
Key Findings:
- Antiviral Activity: Research indicates that derivatives of 1,3,4-thiadiazole can inhibit viral replication. Specifically, certain naphthalenyl derivatives have shown promise against RNA viruses such as Poliovirus and Coxsackie virus B4 .
- Anticancer Properties: Compounds with thiadiazole rings have been developed as potential anticancer agents. For instance, studies have highlighted the efficacy of these compounds in inhibiting cancer cell proliferation through various mechanisms .
- Carbonic Anhydrase Inhibition: The compound has been investigated for its ability to inhibit carbonic anhydrase, an enzyme critical in many physiological processes. This inhibition can be beneficial in treating conditions such as glaucoma and epilepsy .
Materials Science Applications
In materials science, 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is being explored for its potential use in organic electronics and photonic devices.
Properties of Interest:
- Nonlinear Optical Properties: The compound exhibits significant nonlinear optical (NLO) properties which are crucial for applications in optical switching and frequency conversion. Its ability to generate second harmonic generation (SHG) signals makes it a candidate for advanced photonic applications .
- Organic Light Emitting Diodes (OLEDs): The incorporation of thiadiazole derivatives into OLEDs has been studied due to their favorable electronic properties which enhance light emission efficiency .
Nanotechnology Applications
The unique structural attributes of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole allow for its application in nanotechnology.
Potential Uses:
- Nanocarriers for Drug Delivery: The compound can be utilized as a nanocarrier system to improve the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various therapeutic agents enhances drug delivery systems .
- Sensors: Due to its electronic properties, the compound has potential applications in the development of chemical sensors that can detect specific analytes at low concentrations .
Case Studies
Several studies have documented the synthesis and application of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole:
Mechanism of Action
The mechanism of action of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and sulfanyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the 1,3,4-thiadiazole core critically influence molecular weight, polarity, and solubility. Key examples include:
Key Observations:
- Hydrophobicity : The target compound’s naphthylmethylthio groups likely confer higher hydrophobicity (XLogP ~9.5) than pyridyl analogs (XLogP ~1.2) but lower than tert-dodecyldithio derivatives (XLogP ~11.85) .
- Aromatic Interactions : Naphthyl groups may enable stronger π-π stacking than pyridyl substituents, as seen in Mn(II) coordination polymers .
Biological Activity
2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and naphthalenyl groups, contributing to its unique chemical properties. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole demonstrate activity against various bacterial strains. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Escherichia coli | 32 µg/mL |
| Thiadiazole Derivative B | Staphylococcus aureus | 16 µg/mL |
These results suggest that the presence of the thiadiazole moiety enhances the antimicrobial efficacy of the compound .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in several studies. For instance, a related compound showed promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10.5 |
| HeLa (Cervical cancer) | 8.3 |
| A549 (Lung cancer) | 12.7 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of 2,5-Bis[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole may be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and DNA synthesis. The presence of electron-donating groups on the naphthalene ring enhances its reactivity and interaction with biological macromolecules.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of a thiadiazole derivative on MCF-7 cells. The compound induced apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to significant cell death.
- Case Study on Antimicrobial Efficacy : In vitro tests against Mycobacterium tuberculosis demonstrated that a related thiadiazole compound exhibited potent activity against drug-resistant strains. The compound's ability to penetrate bacterial membranes was noted as a key factor in its efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-bis(substituted thio)-1,3,4-thiadiazoles, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acid-catalyzed intermolecular cyclization of substituted dithiocarbazates, yielding 65–85% under reflux with H₂SO₄ in ethanol . Alternatively, S-alkylation of 1,3,4-thiadiazole-2,5-dithiol dipotassium salt with propargyl bromide in DMF at 70°C for 24 hours achieves 38% yield, followed by purification via column chromatography . Optimization variables include solvent choice (DMF vs. ethanol), temperature (70–100°C), and catalyst selection (acidic vs. copper sulfate in click chemistry) .
Q. How is the structural characterization of 2,5-bis(substituted thio)-1,3,4-thiadiazoles performed?
- Methodological Answer : X-ray crystallography (e.g., SHELXL refinement ) resolves crystal structures, revealing bond lengths (e.g., S–C = 1.72–1.78 Å) and intermolecular interactions (e.g., π-π stacking at 3.628 Å) . Elemental analysis (C, H, N, S) and spectroscopy (¹H/¹³C NMR, FT-IR) confirm purity and functional groups, with deviations <0.4% from theoretical values .
Q. What are the typical applications of this compound in materials science?
- Methodological Answer : The compound forms coordination polymers with transition metals (e.g., Mn²⁺), enabling 2D/3D frameworks via pyridyl nitrogen and carboxylate oxygen bonding . It also acts as a corrosion inhibitor on aluminum surfaces, studied via electrochemical impedance spectroscopy (EIS) and quantum chemical modeling to assess adsorption mechanisms .
Advanced Research Questions
Q. How can derivatives of this compound be rationally designed for enhanced biological activity?
- Methodological Answer : Substituent effects on bioactivity are explored by introducing pharmacophores (e.g., pyridyl, triazole) via click chemistry . For anticancer activity, IC₅₀ values against HepG-2 and MCF-7 cell lines are optimized by tuning electron-withdrawing groups (e.g., nitro, chloro) at the thioether position . Antiviral derivatives targeting SARS-CoV-2 main protease are designed using molecular docking to assess binding affinity .
Q. How can contradictions in reported biological efficacy (e.g., anticancer vs. antifungal) be resolved analytically?
- Methodological Answer : Divergent bioactivity (e.g., antifungal IC₅₀ = 12 μM vs. anticancer IC₅₀ = 8–20 μM ) may arise from substituent polarity or metal coordination. Statistical analysis (ANOVA) and PASS software predictions identify structure-activity trends. Comparative assays under standardized conditions (e.g., cell line selection, solvent controls) mitigate variability .
Q. What role does metal coordination play in modifying the compound’s properties?
- Methodological Answer : Coordination with Mn²⁺ or Ni²⁺ alters electronic properties and stabilizes supramolecular architectures. For example, Mn(II) complexes exhibit octahedral geometry with carboxylate ligands, enhancing thermal stability (decomposition >300°C) . Nickel(II) complexes show antifungal activity via azide and pyridyl ligand interactions, confirmed by single-crystal XRD .
Q. What are the electrochemical properties of this compound, and how are they applied?
- Methodological Answer : Cyclic voltammetry in ionic liquids (e.g., [EMIM][NTf₂]) reveals redox peaks at −0.8 V (reduction) and +1.2 V (oxidation), attributed to thiadiazole’s sulfur centers . Applications include redox mediators for biosensors and corrosion inhibitors, where adsorption on aluminum follows Langmuir isotherm models (ΔG°ads = −34 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
